Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core with a methyl ester group at the 3-position. The tetrahydrogenation of the pyrimidine ring introduces conformational flexibility, which can influence binding affinity and metabolic stability compared to fully aromatic analogs .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUBUOPPLWZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCCN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic asymmetric hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction of the pyrimidine ring is preferred over the pyrazole ring, often using complex hydrides.
Substitution: Substitution reactions can occur at different positions on the heterocyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield various stereoisomers, while substitution reactions can introduce different functional groups onto the heterocyclic ring .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of Bruton’s tyrosine kinase (BTK), a nonreceptor tyrosine kinase involved in the signaling pathways of B cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparisons with analogs differing in substituents, stereochemistry, hydrogenation states, and ester groups. Below is a detailed analysis:
Substituent Effects at Positions 5 and 7
- Ethyl 5,7-Dimethyl Derivatives: Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer) and its ANTI isomer (5S,7S) exhibit distinct spatial arrangements due to methyl group orientations. NOE data and computational studies confirm that SYN isomers adopt a rigid conformation, while ANTI isomers display greater mobility, impacting their interaction with biological targets .
- Trifluoromethyl and Aryl Substituents : Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 712319-13-6) demonstrates enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group and bulky aryl substituent . Similar effects are observed in 5-phenyl-7-(trifluoromethyl) analogs, which show improved binding to κ-opioid receptors (KOR) compared to unsubstituted derivatives .
Hydrogenation State and Ring Flexibility
- Non-Hydrogenated Analogs: Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (non-hydrogenated) is synthesized via a three-step process and reduced to its tetrahydro form using NaBH₄.
- Fully Saturated vs. Partially Saturated : Compounds like methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CID: 136558343) highlight the impact of hydrogenation on molecular geometry, as evidenced by variations in NMR chemical shifts and IR spectra .
Ester Group Modifications
- Methyl vs. Ethyl Esters: Methyl esters generally exhibit lower molecular weight and slightly higher polarity compared to ethyl esters.
- Carboxylic Acid Derivatives : 5-Methyl-7-trifluoromethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 436088-42-5) offers improved aqueous solubility but lower membrane permeability due to ionization at physiological pH .
Stereochemical Variations
- SYN vs. ANTI Isomers: Ethyl 5,7-dimethyl derivatives show divergent NOE correlations and calculated distance values (e.g., 2.35 Å for H5-H7 in SYN vs. 3.12 Å in ANTI), which correlate with differential biological activities .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
Biological Activity
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.17 g/mol
- CAS Number : 1555334-06-9
The compound features a tetrahydropyrimidine ring fused with a pyrazole structure, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds designed based on this scaffold have shown promising results against various cancer cell lines. A study reported that certain derivatives demonstrated potent inhibition of c-Met kinase, a target implicated in multiple tumor types. One notable compound displayed an IC50 value of 68 nM against c-Met and exhibited selectivity over other tyrosine kinases .
Enzymatic Inhibition
The biological activity of this compound extends to enzymatic inhibition. The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. Its structural features allow it to interact effectively with enzyme active sites, leading to reduced enzymatic activity.
Case Study 1: c-Met Inhibition
In a study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, several compounds were tested for their ability to inhibit c-Met kinase. Among the tested compounds, one derivative showed a significant dose-dependent inhibition of c-Met phosphorylation in the MKN45 cell line . This finding underscores the potential of these compounds as targeted therapies in oncology.
Case Study 2: Antimicrobial Activity
Another aspect of the biological activity of this compound is its antimicrobial properties. Research has indicated that certain pyrazolo derivatives exhibit antimicrobial effects against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance antimicrobial efficacy .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors. Recent advancements have focused on improving yields and reducing reaction times through innovative synthetic pathways. The ability to modify the structure post-synthesis allows for the exploration of new derivatives with enhanced biological profiles .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits c-Met kinase; shows selective activity against cancer cell lines. |
| Enzymatic Inhibition | Effective against key enzymes involved in disease progression. |
| Antimicrobial | Exhibits activity against various pathogens; SAR studies ongoing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
